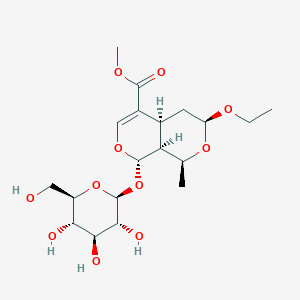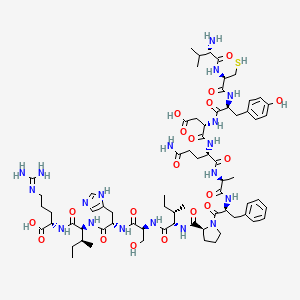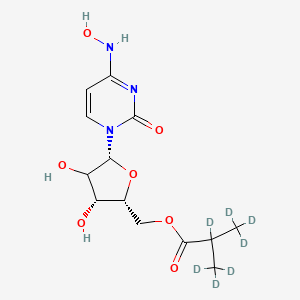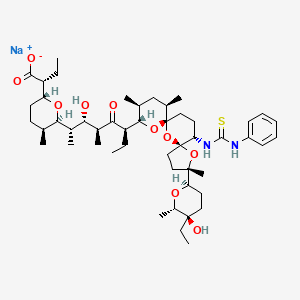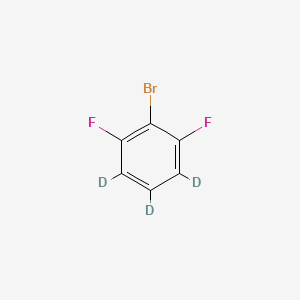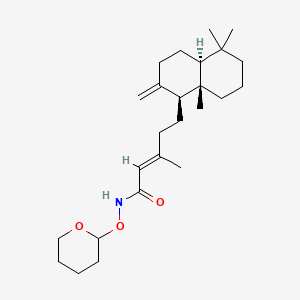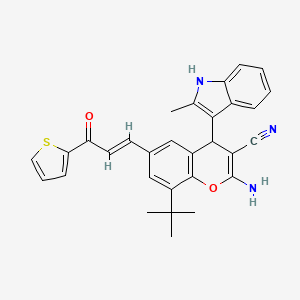
Sodium 3-methyl-2-oxobutanoate-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methyl-2-oxobutanoate-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-oxobutanoate-13C5 involves the incorporation of carbon-13 into the molecular structure of sodium 3-methyl-2-oxobutanoate. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high purity levels, often exceeding 99%. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability for research applications .
化学反应分析
Types of Reactions: Sodium 3-methyl-2-oxobutanoate-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium 3-methyl-2-oxobutanoate-13C5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways in organisms.
Drug Development: Incorporated into drug molecules to study pharmacokinetics and metabolic profiles.
Biological Research: Used to investigate the biosynthesis of pantothenic acid in bacteria.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
作用机制
The mechanism of action of sodium 3-methyl-2-oxobutanoate-13C5 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, it is converted into pantothenic acid through a series of enzymatic reactions. The labeled carbon-13 allows researchers to trace the metabolic pathways and study the kinetics of these reactions. The molecular targets include enzymes involved in the biosynthesis pathway, and the labeled compound helps in elucidating the detailed mechanisms of these enzymatic processes .
相似化合物的比较
- Sodium 3-methyl-2-oxobutanoate (unlabeled)
- Sodium 3-methyl-2-oxobutanoate-13C4
- Sodium 3-methyl-2-oxobutanoate-13C3
Comparison: Sodium 3-methyl-2-oxobutanoate-13C5 is unique due to its specific labeling with five carbon-13 atoms. This extensive labeling provides more detailed information in metabolic studies compared to compounds with fewer labeled carbon atoms.
属性
分子式 |
C5H8NaO3 |
|---|---|
分子量 |
144.069 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3+1,4+1,5+1; |
InChI 键 |
ZYUOMWUHRSDZMY-JFGXUQBHSA-N |
手性 SMILES |
[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)O.[Na] |
规范 SMILES |
CC(C)C(=O)C(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


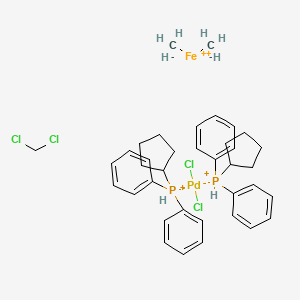
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
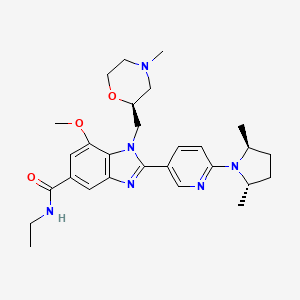
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
